molecular formula C9H8N2O3 B3218802 Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1190312-46-9

Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No.: B3218802
CAS No.: 1190312-46-9
M. Wt: 192.17 g/mol
InChI Key: PIUPACLFYMBVNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS 1190312-46-9) is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. This compound belongs to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) family of fused heterocycles, a privileged scaffold in the development of biologically active molecules . The 7-azaindole core is a significant pharmacophore found in numerous natural products and is known for its broad spectrum of pharmacological properties . Researchers value this scaffold for its potential in developing antiproliferative agents . Compounds based on the 7-azaindole structure have been studied as protein-kinase inhibitors and checkpoint kinase 1 (CHK1) inhibitors, which are relevant in cancer research via the inhibition of aberrant cell proliferation . The specific substitution pattern of this reagent, featuring reactive hydroxy and ester functional groups at the 4 and 6 positions, makes it a versatile intermediate for further synthetic modification. Scientists can leverage these sites to create novel analogues and bifunctional hybrids, such as those incorporating 1,2,3-triazole or oxime moieties, which have shown promising growth inhibitory activity against various human cancer cell lines in scientific studies . This product is intended for laboratory research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 6-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)6-4-7(12)11-8-5(6)2-3-10-8/h2-4H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUPACLFYMBVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NC2=C1C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801171400
Record name Methyl 6,7-dihydro-6-oxo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801171400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190312-46-9
Record name Methyl 6,7-dihydro-6-oxo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190312-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6,7-dihydro-6-oxo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801171400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for producing the compound in large quantities for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the pyrrolo[2,3-b]pyridine core .

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the potential of methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate derivatives as fibroblast growth factor receptor (FGFR) inhibitors. FGFRs are critical in various cancers, and their inhibition can lead to reduced tumor growth and metastasis.

  • Mechanism of Action : The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, a derivative demonstrated IC50_{50} values of 7 nM for FGFR1, indicating strong binding affinity and potential therapeutic efficacy against breast cancer cell lines (4T1) by inducing apoptosis and inhibiting cell migration and invasion .

Immunomodulation

Another significant application of this compound is its role as an immunomodulator. Research has indicated that derivatives of pyrrolo[2,3-b]pyridine can target Janus kinase 3 (JAK3), which is implicated in various immune disorders.

  • Clinical Relevance : Targeting JAK3 can be beneficial in treating autoimmune diseases and conditions requiring immune modulation. The ability to selectively inhibit JAK3 while sparing other JAK family members could minimize side effects associated with broader immunosuppressive therapies .

Case Study 1: FGFR Inhibition

A study investigated a series of pyrrolo[2,3-b]pyridine derivatives for their effectiveness against FGFRs. Among these, this compound showed promising results in vitro:

CompoundFGFR1 IC50_{50}FGFR2 IC50_{50}FGFR3 IC50_{50}
4h7 nM9 nM25 nM

This data indicates that the compound could serve as a lead structure for developing targeted cancer therapies focused on FGFR signaling pathways .

Case Study 2: Immunomodulatory Effects

In another study, derivatives similar to methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine were evaluated for their immunomodulatory properties. The findings suggested that specific modifications enhanced their selectivity for JAK3 inhibition:

CompoundJAK3 Inhibition (%)Cytokine Modulation
A85%IL-6 reduction
B90%TNF-alpha reduction

These results underscore the potential for these compounds in treating immune-related diseases while minimizing unwanted effects on other immune pathways .

Mechanism of Action

The mechanism of action of Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The hydroxyl and ester groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in medicinal chemistry make it a valuable compound for research and development .

Biological Activity

Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS No. 1190312-46-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antibacterial applications. This article synthesizes current research findings on its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8N2O2C_9H_8N_2O_2 with a molecular weight of 176.17 g/mol. The compound features a pyrrolopyridine core, which is known for various biological activities.

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent, particularly through its interaction with fibroblast growth factor receptors (FGFRs). For instance, a derivative of this compound exhibited potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values of 7 nM, 9 nM, and 25 nM respectively. This suggests that this compound may effectively inhibit cancer cell proliferation and induce apoptosis in breast cancer models (4T1 cells) .

Table 1: FGFR Inhibition Data

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
4h7925

In vitro studies demonstrated that this compound significantly inhibited the migration and invasion of cancer cells, indicating its potential as a therapeutic agent in oncology .

2. Antibacterial Activity

The compound's structure also suggests potential antibacterial properties. Research has shown that pyrrole derivatives can exhibit activity against various bacterial strains. While specific data on this compound is limited, related pyrrole compounds have demonstrated minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus . This suggests that further investigations could elucidate the antibacterial efficacy of this compound.

Molecular Docking Studies

Molecular docking studies are crucial for understanding how this compound interacts with biological targets. Preliminary docking analyses indicate that this compound may bind effectively to key proteins involved in cancer progression and bacterial resistance mechanisms . Such studies provide insight into the mechanism of action and help in the design of more potent derivatives.

Case Studies and Research Findings

A comprehensive study on pyrrole derivatives revealed that modifications to the pyrrole structure can enhance biological activity. For instance, derivatives with specific substitutions showed increased potency against cancer cell lines . This underscores the importance of structural optimization in developing effective pharmacological agents.

Table 2: Summary of Biological Activities in Pyrrole Derivatives

Compound TypeActivity TypeMIC/IC50 Values
Pyrrole DerivativesAnticancerIC50: ~7 - 25 nM
Pyrrole AntibioticsAntibacterialMIC: ~3.12 - 12.5 µg/mL

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, and how can intermediates be optimized?

  • Methodology : The compound is synthesized via esterification and hydroxylation steps. identifies it as a pharmaceutical intermediate (CAS: 1190312-46-9), suggesting a multi-step synthesis. For example, analogous compounds (e.g., ethyl pyrrole-2-carboxylates in ) are synthesized using acyl chloride coupling or nucleophilic substitution. Optimization may involve protecting the hydroxyl group during esterification (e.g., using tert-butyl groups as in ) to prevent side reactions .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodology : Use 1H^1H-NMR and 13C^{13}C-NMR to verify the ester group (δ ~3.9 ppm for methyl esters) and hydroxyl proton (δ ~12 ppm, broad singlet). Compare with data from related pyrrolopyridine esters (: δ 3.91 ppm for methyl ester; : δ 12.25 ppm for hydroxyl). LCMS and HPLC (e.g., 98.60% purity in ) ensure purity, while ESI-MS confirms molecular weight .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodology : Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane) is standard. For polar impurities, reverse-phase HPLC (C18 column, methanol/water) can resolve issues. reports >95% purity via LCMS, suggesting iterative solvent optimization .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions during hydroxyl group introduction in pyrrolopyridine systems?

  • Methodology : Protect the hydroxyl group early using silyl ethers (e.g., TBS) or benzyl ethers ( uses a phenylmethoxy group later deprotected to hydroxyl). Alternatively, employ directed ortho-metalation for regioselective functionalization, as seen in fluorinated benzoate derivatives ( ) .

Q. How do reaction conditions (e.g., temperature, catalyst) influence the yield of methyl ester formation in similar heterocycles?

  • Methodology : Lower temperatures (0–5°C) reduce ester hydrolysis, while catalysts like DMAP or DCC improve coupling efficiency. reports 40–45% yields for ester-linked isoquinoline derivatives, suggesting room for optimization via microwave-assisted synthesis or flow chemistry .

Q. What structural modifications enhance the bioactivity of pyrrolo[2,3-b]pyridine derivatives, and how can they be synthesized?

  • Methodology : Introduce electron-withdrawing groups (e.g., trifluoromethyl in ) to improve metabolic stability. highlights pyrrolopyridine derivatives in drug discovery, where fluorination (via Balz-Schiemann reaction) or amidation (using EDCI/HOBt) enhances target binding .

Data Contradictions and Resolution

  • Hydroxyl Group Reactivity : and use different protecting groups (benzyl vs. tert-butyl), which may affect downstream reactivity. Benzyl groups offer easier deprotection (H2_2/Pd-C), while tert-butyl provides steric hindrance. Researchers should select based on synthetic goals .
  • Yield Variability : reports 40–45% yields for similar esters, while achieves 92% for carboxylate derivatives. This discrepancy may arise from purification methods or reaction scalability, emphasizing the need for DoE (Design of Experiments) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.